1-[(dimethylamino)methyl]cyclohexan-1-amine
Description
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKDMPOGICBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Dimethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Dimethylamino)methyl]cyclohexan-1-amine has been widely studied for its potential implications in various fields:
Chemistry: It serves as a ligand in copper-catalyzed C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides.
Biology: Research has explored its effects on neurotransmitter systems, particularly in enhancing cognitive functions.
Industry: The compound is used in organic synthesis and other chemical processes.
Mechanism of Action
The mechanism by which 1-[(dimethylamino)methyl]cyclohexan-1-amine exerts its effects involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, leading to enhanced cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to influence the release and uptake of neurotransmitters.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key attributes of 1-[(dimethylamino)methyl]cyclohexan-1-amine with structurally related amines:
Detailed Analysis
Basicity and Reactivity
The dimethylamino group in the target compound donates electrons more effectively than the methylamino group in 1-[(methylamino)methyl]cyclohexan-1-amine, resulting in higher basicity . Compared to N-methylcyclohexylamine, the additional methyl group in the dimethylamino substituent increases steric hindrance but enhances nucleophilicity, favoring reactions like aminomethylation . Piperazine-containing analogs (e.g., ) exhibit even higher basicity due to the aromatic nitrogen lone pairs, making them suitable for drug candidates targeting biological receptors .
Solubility and Stability
The cyclopentane analog () exists as a dihydrochloride salt, improving water solubility but introducing instability under acidic conditions . In contrast, the target compound’s cyclohexane ring provides conformational stability, balancing lipophilicity and solubility in organic solvents—a critical feature for synthetic intermediates .
Biological Activity
1-[(Dimethylamino)methyl]cyclohexan-1-amine, also known as DMAC, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DMAC, exploring its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C9H19N
- CAS Number : 1021146-48-4
- Structure : The compound features a cyclohexane ring substituted with a dimethylaminomethyl group, which is crucial for its biological interactions.
The biological activity of DMAC is largely attributed to its ability to interact with various receptors and enzymes in the body. The dimethylamino group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Key Mechanisms:
- Receptor Modulation : DMAC may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Biological Activities
Research has indicated several biological activities associated with DMAC:
- Antimicrobial Activity : Preliminary studies suggest that DMAC exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Potential : DMAC has been investigated for its effects on cancer cell lines, showing promise as an anticancer agent through apoptosis induction.
- Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of DMAC against Staphylococcus aureus and Escherichia coli, results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead structure for antibiotic development.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 75 |
| Escherichia coli | 50 | 70 |
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of DMAC on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at IC50 values around 30 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Induction of apoptosis |
Comparative Analysis with Similar Compounds
DMAC's structure allows for comparison with other amine-based compounds. Its unique cyclohexane structure differentiates it from linear amines, potentially enhancing its biological activity due to steric factors.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Dimethylamine | Linear | Limited biological activity |
| Cyclohexylamine | Cyclic | Moderate neuroactivity |
| DMAC | Cyclic | Enhanced antimicrobial and anticancer properties |
Q & A
Q. What are the primary synthetic routes for 1-[(dimethylamino)methyl]cyclohexan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via alkylation of cyclohexylmethylamine with dimethylamine derivatives under controlled conditions. Key parameters include:
- Catalysts : Use of palladium or nickel catalysts for efficient coupling .
- Temperature : Elevated temperatures (80–120°C) to accelerate reaction kinetics .
- Purification : Distillation or crystallization to achieve >95% purity .
Optimization of solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (amine:alkylating agent = 1:1.2) significantly impacts yield.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.2–2.5 ppm for dimethylamino groups) confirms structural integrity .
- Mass Spectrometry (MS) : ESI+ mode detects [M+H] peaks at m/z 184.32, aligning with the molecular formula CHN .
- IR Spectroscopy : Stretching vibrations at 3350 cm (N-H) and 1100 cm (C-N) validate functional groups .
Q. What purification techniques are optimal post-synthesis?
- Methodological Answer :
- Distillation : Effective for separating volatile byproducts under reduced pressure (e.g., 10–15 mmHg) .
- Crystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities .
Advanced Research Questions
Q. How does the compound’s structure facilitate its role as a building block in organic synthesis?
- Methodological Answer : The tertiary amine group and cyclohexane backbone enable diverse reactivity:
- Nucleophilic Substitution : Reacts with alkyl halides to form quaternary ammonium salts .
- Reductive Amination : Participates in one-pot syntheses of polycyclic amines under H/Pd-C .
- Coordination Chemistry : Binds transition metals (e.g., Cu) for catalytic applications .
Q. What are the challenges in analyzing reaction mechanisms involving this compound, such as oxidation or reduction?
- Methodological Answer :
- Oxidation Pathways : Use O-labeled KMnO to track oxygen incorporation into cyclohexanone derivatives; GC-MS identifies intermediates .
- Reduction Complexity : Competing pathways (e.g., partial reduction of the cyclohexane ring) require monitoring via in situ FTIR .
- Kinetic Isotope Effects (KIE) : Deuterated analogs differentiate rate-determining steps in hydrogenation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to acetylcholinesterase (binding energy < −8 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., methyl groups) with antimicrobial activity (R > 0.85) .
Q. What strategies resolve contradictions in data from different analytical methods when confirming structure?
- Methodological Answer :
- Cross-Validation : Compare C NMR shifts (e.g., δ 45 ppm for C-N) with DFT-predicted values (B3LYP/6-31G*) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., chair vs. boat cyclohexane conformation) .
- Isotopic Labeling : N-labeled analogs distinguish amine protonation states in LC-MS/MS .
Q. How to design experiments to study the compound’s pharmacokinetics in vitro?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes); quantify parent compound via UPLC-QTOF .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) measures unbound fraction using radiolabeled C-compound .
- Caco-2 Permeability : Assess intestinal absorption (P > 1 × 10 cm/s indicates high bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
